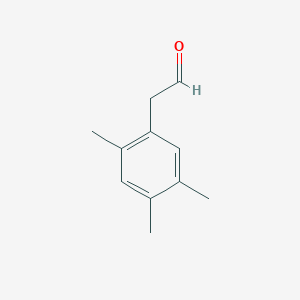
2-(2,4,5-Trimethylphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trimethylphenyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(2,4,5-Trimethylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: 2-(2,4,5-Trimethylphenyl)acetic acid
Reduction: 2-(2,4,5-Trimethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-(2,4,5-Trimethylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2,4,5-Trimethylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and its substituents may also participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, influencing the compound’s overall activity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)acetaldehyde
- 2-(3,4,5-Trimethylphenyl)acetaldehyde
- 2-(2,3,5-Trimethylphenyl)acetaldehyde
Comparison
Compared to its similar compounds, 2-(2,4,5-Trimethylphenyl)acetaldehyde is unique due to the specific positioning of the methyl groups on the aromatic ring
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-(2,4,5-trimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h5-7H,4H2,1-3H3 |
InChIキー |
BIJDXKQNBREJLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



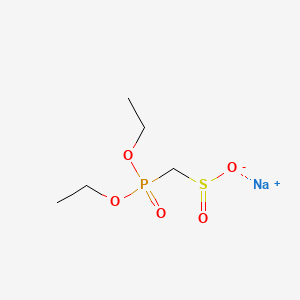
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
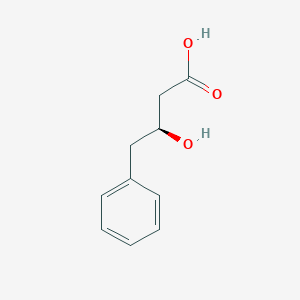
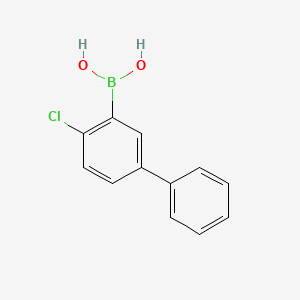
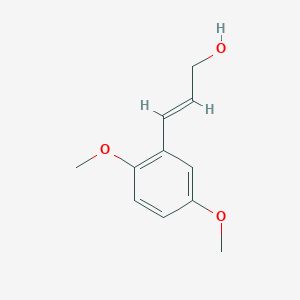
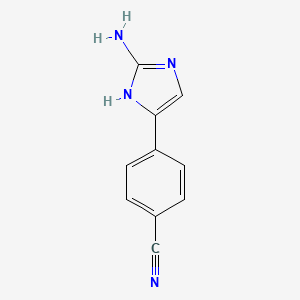
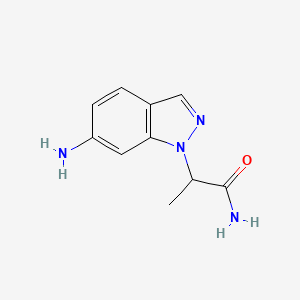

![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
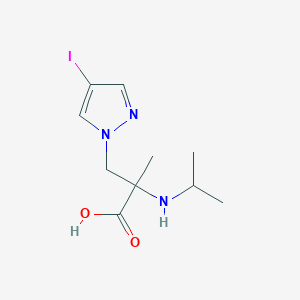
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)

